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Introduction

BI-4924 is a potent and highly selective inhibitor of phosphoglycerate dehydrogenase
(PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1] PHGDH is
overexpressed in various cancers, including melanoma and triple-negative breast cancer, and
plays a crucial role in supporting cancer cell proliferation, survival, and tumorigenesis.[1]
Inhibition of PHGDH with BI-4924 presents a promising therapeutic strategy. Due to its better
cell permeability, the ethyl ester prodrug, BI-4916, is frequently utilized in cellular assays, which
intracellularly converts to the active inhibitor BI-4924.[2][3] This document provides detailed
application notes and protocols for the use of BI-4924's prodrug, BI-4916, in combination with
other anti-cancer agents, with a focus on preclinical models of Acute Myeloid Leukemia (AML).

Mechanism of Action

BI-4924 acts as a competitive inhibitor of PHGDH with respect to the cofactor NADH/NAD+.[1]
By blocking the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, BI-4924
effectively shuts down the serine biosynthesis pathway. This leads to a depletion of intracellular
serine, which is essential for the synthesis of proteins, nucleotides, and other critical
macromolecules, thereby impeding the growth of cancer cells that are dependent on this
pathway.
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Figure 1: Simplified signaling pathway of BI-4924 mechanism of action.

Combination Therapy Rationale

Targeting a single metabolic pathway in cancer can sometimes lead to the activation of
compensatory pathways, resulting in drug resistance. Combining PHGDH inhibition with drugs
that target these alternative pathways or other critical cellular processes can lead to synergistic
anti-cancer effects.
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One promising combination strategy involves targeting both serine and glutamine metabolism.
In Acute Myeloid Leukemia (AML), treatment with the asparaginase Rylaze (crisantaspase),
which depletes circulating glutamine and asparagine, has been shown to upregulate serine
biosynthesis enzymes as a compensatory mechanism. Therefore, the concurrent inhibition of
PHGDH with BI-4916 and glutamine depletion with Rylaze is hypothesized to create a potent
synergistic anti-leukemic effect.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of BI-4916 as a single agent and in
combination with Rylaze in AML cell lines.

Table 1: Single-Agent Activity of BI-4916 in AML Cell Lines

Cell Line IC50 of BI-4916 (pM) at 72h
MOLM-14 Mean value provided in source
U937 Mean value provided in source
MV4-11 Mean value provided in source
MonoMac-6 Mean value provided in source

Data derived from WST-1 proliferation assays.

Table 2: Synergistic Effects of BI-4916 and Rylaze Combination in AML Cell Lines
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Combination Index

Cell Line Combination i) Interpretation
Cl values calculated

MOLM-14 BI-4916 + Rylaze using Compusyn Synergistic
Software
Cl values calculated

U937 BI-4916 + Rylaze using Compusyn Synergistic

Software

Cl values were
determined after 72h
of treatment. ACI < 1

indicates synergism.

Table 3: Effects of BI-4916 and Rylaze Combination on Cell Death and Glutathione Levels
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Cell Line

Treatment (72h)

% Cytotoxicity
(Trypan Blue)

% Glutathione
(Relative to
Control)

MOLM-14

BI-4916 (2 puM)

Data provided in

source

Data provided in

source

Rylaze (0.1 pg/mL)

Data provided in

source

Data provided in

source

Combination

Data provided in

source

Data provided in

source

U937

BI-4916 (2 pM)

Data provided in

source

Data provided in

source

Rylaze (0.1 pg/mL)

Data provided in

source

Data provided in

source

Combination

Data provided in

source

Data provided in

source

Data from trypan blue
exclusion and
luminescence-based

glutathione assays.

Experimental Protocols

In Vitro Cell Viability Assay (WST-1)

This protocol is adapted for assessing the synergistic effects of BI-4916 and Rylaze on the

proliferation of AML cell lines such as MOLM-14 and U937.
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Cell Viability Assay Workflow
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Figure 2: Workflow for the in vitro cell viability assay.
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Materials:

AML cell lines (e.g., MOLM-14, U937)

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
96-well cell culture plates

BI-4916 (dissolved in DMSO)

Rylaze (reconstituted according to manufacturer's instructions)
WST-1 cell proliferation reagent

Microplate reader

Procedure:

Cell Seeding: Seed AML cells in 96-well plates at a density of 1 x 10”4 cells/well in 100 pL of
culture medium.

Pre-incubation: Incubate the plates for approximately 18 hours at 37°C in a humidified
atmosphere with 5% CO2.

Drug Treatment: Prepare serial dilutions of BI-4916 and Rylaze. Treat the cells with
increasing concentrations of each drug alone or in a fixed-ratio combination. Include a
vehicle control (DMSO) for BI-4916.

Incubation: Incubate the treated plates for 72 hours at 37°C and 5% CO2.
WST-1 Assay: Add 10 pL of WST-1 reagent to each well.

Final Incubation: Incubate the plates for 1-4 hours at 37°C and 5% CO2, or until a sufficient
color change is observed.

Measurement: Measure the absorbance at 450 nm using a microplate reader. The reference
wavelength should be set to 630 nm.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Determine the IC50 values for each single agent using non-linear regression analysis (e.g.,
in GraphPad Prism). The combination index (CI) can be calculated using software like
CompuSyn to determine synergism (Cl < 1), additivity (Cl = 1), or antagonism (Cl > 1).

Cell Death Assessment (Trypan Blue Exclusion)

Materials:

Treated AML cells from culture plates
Trypan Blue solution (0.4%)

Hemocytometer or automated cell counter

Procedure:

Cell Harvesting: Following the 72-hour drug treatment as described above, gently resuspend
the cells in each well.

Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan
Blue solution.

Counting: Load the mixture into a hemocytometer and count the number of viable
(unstained) and non-viable (blue) cells under a microscope. Alternatively, use an automated
cell counter.

Calculation: Calculate the percentage of cytotoxicity as: (Number of non-viable cells / Total
number of cells) x 100.

Intracellular Glutathione (GSH) Assay

This protocol utilizes a luminescence-based assay to measure intracellular GSH levels.

Materials:

Treated AML cells
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e Luminescence-based glutathione assay kit (e.g., GSH-Glo™)
e Luminometer
Procedure:

o Cell Treatment: Treat AML cells with BI-4916 (e.g., 2 uM), Rylaze (e.g., 0.1 pg/mL), or the
combination for 72 hours as previously described.

o Assay Protocol: Follow the manufacturer's protocol for the specific glutathione assay kit. This
typically involves:

o Cell lysis to release intracellular GSH.

o Addition of a reagent containing glutathione S-transferase (GST) and a luciferin derivative.
GST catalyzes the conversion of the luciferin derivative to luciferin in the presence of
GSH.

o Addition of a luciferase reagent that catalyzes the reaction of luciferin to produce light.
e Measurement: Measure the luminescence using a luminometer.

o Data Analysis: The luminescence signal is proportional to the amount of GSH. Express the
results as a percentage of the GSH level in vehicle-treated control cells.

In Vivo Combination Studies

Due to the intrinsic instability of the prodrug BI-4916 in the presence of esterases, it is not
suitable for in vivo studies. Therefore, for in vivo assessment of PHGDH inhibitor combination
therapies, other inhibitors such as NCT-503 have been used. The following is a general
protocol for a xenograft model, which can be adapted for testing the combination of a suitable
PHGDH inhibitor with another anti-cancer agent.
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In Vivo Xenograft Study Workflow
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Figure 3: General workflow for an in vivo xenograft study.

Materials:

e Immunocompromised mice (e.g., NOD/SCID)

e Cancer cell line of interest

e PHGDH inhibitor (e.g., NCT-503)
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e Combination drug

» Vehicle solutions

 Calipers for tumor measurement
Procedure:

o Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised

mice.
e Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mms3).

e Randomization: Randomize mice into treatment groups (e.g., vehicle, single agent 1, single
agent 2, combination).

o Drug Administration: Administer drugs according to the predetermined dosing schedule and
route (e.g., oral gavage, intraperitoneal injection).

e Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice
regularly (e.g., 2-3 times per week).

« Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize
the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Concluding Remarks

The PHGDH inhibitor BI-4924, often studied via its prodrug BI-4916, demonstrates significant
potential as a component of combination therapies for cancers dependent on the serine
synthesis pathway. The synergistic effects observed with agents targeting glutamine
metabolism in AML models highlight a promising therapeutic strategy. The protocols provided
herein offer a framework for researchers to investigate the efficacy of BI-4924 in combination
with other anti-cancer drugs in various preclinical settings. Further research is warranted to
explore other rational drug combinations and to develop in vivo-stable formulations of potent
PHGDH inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b8106016?utm_src=pdf-custom-synthesis
https://www.cancer-research-network.com/2019/08/23/bi-4924-is-a-selective-phgdh-inhibitor/
https://www.opnme.com/sites/default/files/opnme_m2o_profile_phgdh_bi-4924_0.pdf?token=w7TfGNfV
https://pubmed.ncbi.nlm.nih.gov/31365252/
https://pubmed.ncbi.nlm.nih.gov/31365252/
https://www.benchchem.com/product/b8106016#using-bi-4924-in-combination-with-other-cancer-drugs
https://www.benchchem.com/product/b8106016#using-bi-4924-in-combination-with-other-cancer-drugs
https://www.benchchem.com/product/b8106016#using-bi-4924-in-combination-with-other-cancer-drugs
https://www.benchchem.com/product/b8106016#using-bi-4924-in-combination-with-other-cancer-drugs
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8106016?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8106016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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